(1-Methoxyhexa-3,4-dien-3-yl)benzene
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Overview
Description
(1-Methoxyhexa-3,4-dien-3-yl)benzene is an organic compound characterized by a benzene ring attached to a methoxy group and a hexa-3,4-dien-3-yl chain. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxyhexa-3,4-dien-3-yl)benzene typically involves the reaction of benzene derivatives with appropriate aliphatic chains. One common method is the electrophilic aromatic substitution, where a benzene ring reacts with an electrophile to form the desired product. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxyhexa-3,4-dien-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) and halogens like bromine (Br₂).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated benzenes and other substituted derivatives.
Scientific Research Applications
(1-Methoxyhexa-3,4-dien-3-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of (1-Methoxyhexa-3,4-dien-3-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form intermediates that further react to yield the final products . The pathways involved include the formation of carbocation intermediates and subsequent stabilization through resonance .
Comparison with Similar Compounds
Similar Compounds
Benzene: A simple aromatic compound with a six-membered ring.
Toluene: Benzene with a methyl group attached.
Styrene: Benzene with a vinyl group attached.
Uniqueness
(1-Methoxyhexa-3,4-dien-3-yl)benzene is unique due to its combination of a methoxy group and a hexa-3,4-dien-3-yl chain attached to the benzene ring. This structure imparts distinct chemical properties and reactivity compared to simpler benzene derivatives .
Properties
CAS No. |
79012-27-4 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
InChI |
InChI=1S/C13H16O/c1-3-7-12(10-11-14-2)13-8-5-4-6-9-13/h3-6,8-9H,10-11H2,1-2H3 |
InChI Key |
SPSYVIVCIDXEJB-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=C(CCOC)C1=CC=CC=C1 |
Origin of Product |
United States |
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